Cas no 94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one)

2,2-Dimethyl-6-phenylhexan-3-one structure
94743-26-7 structure
Product Name:2,2-Dimethyl-6-phenylhexan-3-one
Numero CAS:94743-26-7
MF:C14H20O
MW:204.308004379272
CID:4721841
PubChem ID:13458655
Update Time:2025-04-24

2,2-Dimethyl-6-phenylhexan-3-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,2-Dimethyl-6-phenylhexan-3-one
    • 2,2-Dimethyl-6-phenyl-3-hexanone (ACI)
    • Inchi: 1S/C14H20O/c1-14(2,3)13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
    • Chiave InChI: JRSVGSLNDAMUHF-UHFFFAOYSA-N
    • Sorrisi: O=C(CCCC1C=CC=CC=1)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 204.151415257g/mol
  • Massa monoisotopica: 204.151415257g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 5
  • Complessità: 194
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 17.1

2,2-Dimethyl-6-phenylhexan-3-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12588-10g
2,2-dimethyl-6-phenylhexan-3-one
94743-26-7 95%
10g
$1527 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1533078-1g
2,2-Dimethyl-6-phenylhexan-3-one
94743-26-7 98%
1g
¥3288.00 2024-04-24

2,2-Dimethyl-6-phenylhexan-3-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Manganese ,  Sodium chloride Catalysts: 1,10-Phenanthroline ,  Nickel chloride hexahydrate Solvents: Dimethylacetamide ;  2 h
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  3 min
Riferimento
Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling
Jones, Andrew C.; Williams, Matthew T. J.; Morrill, Louis C. ; Browne, Duncan L., ACS Catalysis, 2022, 12(21), 13681-13689

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  5 min, -30 °C; 24 h, 100 °C
Riferimento
Preparation method of organic ketone compounds from gem-diboronic acid esters
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Toluene ;  rt → -30 °C; 5 min, -30 °C; 8 h, 100 °C
1.2 Reagents: Water
Riferimento
Dual Functionalization of α-Monoboryl Carbanions through Deoxygenative Enolization with Carboxylic Acids
Sun, Wei; Wang, Lu; Xia, Chungu; Liu, Chao, Angewandte Chemie, 2018, 57(19), 5501-5505

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hantzsch ester Catalysts: Thiophenol ,  Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ;  12 h, rt
Riferimento
Metal-free visible light photoredox enables generation of carbyne equivalents via phosphonium ylide C-H activation
Das, Mrinmoy; Vu, Minh Duy; Zhang, Qi; Liu, Xue-Wei, Chemical Science, 2019, 10(6), 1687-1691

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Chlorotrimethylsilane ,  2,2′-Bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Tetrahydrofuran ,  Dimethylacetamide ;  1 h, 40 °C
Riferimento
From Alkyl Halides to Ketones: Nickel-Catalyzed Reductive Carbonylation Utilizing Ethyl Chloroformate as the Carbonyl Source
Shi, Renyi; Hu, Xile, Angewandte Chemie, 2019, 58(22), 7454-7458

Metodo di produzione 6

Condizioni di reazione
Riferimento
Iron-Catalysed Remote C(sp3)-H Azidation of O-Acyl Oximes and N-Acyloxy Imidates Enabled by 1,5-Hydrogen Atom Transfer of Iminyl and Imidate Radicals: Synthesis of γ-Azido Ketones and β-Azido Alcohols
Torres-Ochoa, Ruben O.; Leclair, Alexandre; Wang, Qian; Zhu, Jieping, Chemistry - A European Journal, 2019, 25(40), 9477-9484

Metodo di produzione 7

Condizioni di reazione
Riferimento
Synthesis of α-nitrogen tert-butyl ketones of the type 〉NCR1R2COCMe3
Montignoul, Claude; Richard, Marie Josee; Vigne, Christian; Giral, Louis, Journal of Heterocyclic Chemistry, 1984, 21(5), 1509-19

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Zinc Catalysts: Titanocene dichloride Solvents: 2-Methyltetrahydrofuran ;  15 min, rt
1.2 Reagents: Lithium tetrafluoroborate ;  3 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min
Riferimento
Ti-Catalyzed Modular Ketone Synthesis from Carboxylic Derivatives and gem-Dihaloalkanes
Ni, Jiabin; Xia, Xiaowen; Gu, Danyu; Wang, Zhaobin, Journal of the American Chemical Society, 2023, 145(27), 14884-14893

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
One-pot synthesis of ketones using N-methoxy-N-methyl-2-pyridyl urethane
Lee, Na Ra; Lee, Jae In, Synthetic Communications, 1999, 29(8), 1249-1255

2,2-Dimethyl-6-phenylhexan-3-one Raw materials

2,2-Dimethyl-6-phenylhexan-3-one Preparation Products

Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.